molecular formula C18H19N3O2S B11047654 4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11047654
M. Wt: 341.4 g/mol
InChI Key: LHGJMASXXSVWEE-UHFFFAOYSA-N
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Description

“4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE” is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a phenylsulfonyl group, a pyridylmethyl group, and two methyl groups attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a cyclization reaction.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached through a nucleophilic substitution reaction using a pyridylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-3-(PHENYLSULFONYL)-1H-PYRROL-2-AMINE: Lacks the pyridylmethyl group.

    3-(PHENYLSULFONYL)-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE: Lacks the methyl groups.

    4,5-DIMETHYL-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE: Lacks the phenylsulfonyl group.

Uniqueness

The uniqueness of “4,5-DIMETHYL-3-(PHENYLSULFONYL)-1-(2-PYRIDYLMETHYL)-1H-PYRROL-2-AMINE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C18H19N3O2S/c1-13-14(2)21(12-15-8-6-7-11-20-15)18(19)17(13)24(22,23)16-9-4-3-5-10-16/h3-11H,12,19H2,1-2H3

InChI Key

LHGJMASXXSVWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CC=N3)C

Origin of Product

United States

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